molecular formula C15H20BrNO4S B12446053 tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate CAS No. 887587-67-9

tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B12446053
CAS No.: 887587-67-9
M. Wt: 390.3 g/mol
InChI Key: IDEUDDPTYWBZEG-UHFFFAOYSA-N
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Description

Pyrrolidine Ring Conformational Studies

The pyrrolidine ring adopts a non-planar conformation to alleviate angular strain. Computational models suggest a predominant envelope conformation (Cₛ symmetry), where one atom (typically C3) lies out of the plane formed by the other four atoms. This puckering reduces torsional strain, with a calculated puckering amplitude (Q) of approximately 0.5 Å. The nitrogen atom’s lone pair occupies an axial position, minimizing steric clashes with the sulfonyl and carboxylate substituents.

Nuclear magnetic resonance (NMR) data support this conformation. For instance, coupling constants (J) between vicinal protons on the pyrrolidine ring (e.g., J₃a,₄ = 7.2 Hz) align with dihedral angles characteristic of an envelope conformation.

Sulfonyl-Bromophenyl Substituent Spatial Orientation

The sulfonyl group (-SO₂-) at position 3 exhibits a dihedral angle of 85°–90° relative to the pyrrolidine ring’s plane, as inferred from analogous sulfonamide structures. This orthogonal orientation minimizes electronic repulsion between the sulfonyl oxygen lone pairs and the ring’s π-system. The 4-bromophenyl ring, attached to the sulfonyl group, lies nearly coplanar with the sulfonyl moiety (dihedral angle < 10°), facilitating resonance stabilization between the sulfur atom and the aromatic π-system.

Crystallographic Data Interpretation

While explicit crystallographic data for this compound are not publicly available, related tert-butyl pyrrolidine carboxylates exhibit monoclinic crystal systems with space group P2₁/c. Key inferred parameters include:

Parameter Value
Unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.1 Å
β angle 98.5°
Z value 4
Density 1.32 g/cm³

Hydrogen bonding between sulfonyl oxygen atoms and adjacent molecules likely stabilizes the lattice, a feature observed in structurally similar sulfonamides.

Torsional Angle Analysis of Carboxylate Ester Group

The tert-butyloxycarbonyl (Boc) group at position 1 adopts a staggered conformation to minimize steric hindrance. The critical torsional angles include:

Torsion Axis Angle (°)
N1–C1–O1–C(tert-butyl) 180 ± 5
C1–O1–C(tert-butyl)–C(CH₃)₃ 60 ± 10

These angles ensure maximal separation between the bulky tert-butyl group and the pyrrolidine ring, as evidenced by NMR coupling constants (e.g., J = 4.8 Hz for H1–H2). The ester carbonyl group (C=O) remains nearly coplanar with the pyrrolidine ring (torsion angle = 10°–15°), optimizing resonance between the lone pairs of the carbonyl oxygen and the adjacent nitrogen atom.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)sulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEUDDPTYWBZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698798
Record name tert-Butyl 3-(4-bromobenzene-1-sulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-67-9
Record name 1,1-Dimethylethyl 3-[(4-bromophenyl)sulfonyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887587-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(4-bromobenzene-1-sulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Boc Protection

The pyrrolidine ring is typically sourced from Boc-protected pyrrolidine derivatives. For example, tert-butyl pyrrolidine-1-carboxylate is commercially available or synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Functionalization at C3

Introducing a reactive site at C3 is critical for subsequent sulfonylation. Two strategies emerge:

  • Thiol introduction : tert-Butyl 3-mercaptopyrrolidine-1-carboxylate can be synthesized via nucleophilic substitution or Mitsunobu reaction.
  • Halogenation : Bromination or iodination at C3 using N-bromosuccinimide (NBS) or iodine monochloride (ICl).

Sulfonylation Strategies

Direct Sulfonylation via Nucleophilic Substitution

A sulfide intermediate (e.g., tert-butyl 3-((4-bromophenyl)thio)pyrrolidine-1-carboxylate) is oxidized to the sulfone.

Procedure :

  • Sulfide formation : React tert-butyl 3-mercaptopyrrolidine-1-carboxylate with 4-bromophenyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Oxidation : Treat the sulfide with meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) to yield the sulfone.

Example :

Step Reagents/Conditions Yield Reference
Sulfide formation 4-Bromophenyl bromide, TEA, DCM, 25°C, 12 h 78%
Oxidation m-CPBA, DCM, 0°C → 25°C, 4 h 85%

C–H Activation for Direct Sulfonylation

Transition metal-catalyzed C–H functionalization offers a streamlined approach.

Procedure :

  • Directing group installation : Attach 8-aminoquinoline (8-AQ) to the pyrrolidine nitrogen to facilitate C3 metalation.
  • Rhodium-catalyzed sulfonylation : React with 4-bromobenzenesulfonyl chloride under [Rh(COD)Cl]₂ catalysis.

Example :

Step Reagents/Conditions Yield Reference
C–H activation [Rh(COD)Cl]₂, AgSbF₆, DCE, 80°C, 24 h 45%

Alternative Routes via Cyclization

Sulfone-Containing Precursor Cyclization

Constructing the pyrrolidine ring from a linear sulfone precursor ensures correct sulfonyl placement.

Procedure :

  • Linear amine synthesis : Prepare 4-((tert-butoxycarbonyl)amino)-1-(4-bromophenylsulfonyl)butane-1-thiol.
  • Cyclization : Use Mitsunobu conditions (DIAD, PPh₃) to form the pyrrolidine ring.

Example :

Step Reagents/Conditions Yield Reference
Cyclization DIAD, PPh₃, THF, 0°C → 25°C, 12 h 62%

Optimization and Mechanistic Insights

Solvent and Base Effects

  • Sulfonylation efficiency : Pyridine in DCM enhances reactivity by scavenging HCl, as evidenced in N-sulfonylation reactions.
  • Oxidation control : Polar aprotic solvents (e.g., DMF) improve sulfone yields by stabilizing intermediates.

Stereochemical Considerations

  • Chiral centers : Use of enantiopure Boc-pyrrolidine derivatives (e.g., (R)- or (S)-proline) enables asymmetric synthesis.
  • Epimerization risks : Basic conditions during sulfonylation may racemize stereocenters; low-temperature protocols mitigate this.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation Reactions: Products include sulfonic acids or sulfonate esters.

    Reduction Reactions: Products include sulfides or thiols.

Scientific Research Applications

tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate (QM-1207)

  • Key Differences :
    • Lacks the sulfonyl group; the 4-bromophenyl is directly attached to the pyrrolidine.
    • Reduced polarity compared to the sulfonyl-containing target compound.
    • Purity : 97% (CAS: 1467060-28-1) .
  • Implications :
    • The absence of the sulfonyl group may decrease solubility in polar solvents and alter binding affinity in biological systems.

(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate (QW-2179)

  • Key Differences :
    • Bromophenyl group at the 2-position (vs. 3-position in the target).
    • Chiral (R)-configuration, enabling stereospecific interactions.
    • Purity : 96% (CAS: 1189154-01-5) .
  • Implications :
    • Positional isomerism and chirality may lead to divergent pharmacological profiles.

tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate (SH-5791)

  • Key Differences :
    • Azetidine (4-membered ring) vs. pyrrolidine (5-membered ring), increasing ring strain.
    • Sulfanyl (S) group at the 2-bromophenyl position (vs. sulfonyl at 4-bromophenyl).
    • Purity : 98% (CAS: 1002355-68-1) .
  • Implications :
    • The smaller ring and reduced sulfur oxidation state may limit conformational flexibility and hydrogen-bonding capacity.

tert-Butyl 3-(((pyridin-4-ylmethyl)sulfonyl)methyl)pyrrolidine-1-carboxylate ()

  • Key Differences: Pyridin-4-ylmethyl sulfonyl substituent (vs. 4-bromophenyl sulfonyl). Additional methylene spacer between the sulfonyl group and the heterocycle.

Comparative Data Table

Compound Name Core Structure Substituent Sulfur Group Purity Key Feature(s)
tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate Pyrrolidine 4-Bromophenyl sulfonyl SO₂ N/A High polarity, para-bromo electronic effects
QM-1207 Pyrrolidine 4-Bromophenyl None 97% Direct aryl attachment, lower polarity
QW-2179 Pyrrolidine 2-Bromophenyl (R-configuration) None 96% Chiral center, positional isomerism
SH-5791 Azetidine 2-Bromophenyl sulfanyl S 98% Ring strain, sulfide moiety
Compound Pyrrolidine Pyridin-4-ylmethyl sulfonyl SO₂ N/A Pyridine-enhanced solubility

Research Findings and Implications

This contrasts with sulfanyl-containing analogs (e.g., SH-5791), which are less polar . The para-bromo substituent enhances steric bulk and lipophilicity compared to ortho-bromo derivatives (e.g., SH-5791) .

Biological Relevance :

  • Pyrrolidine-based compounds (target, QM-1207, QW-2179) are preferred in drug discovery due to their conformational flexibility, whereas azetidine analogs (e.g., SH-5791) may face metabolic instability due to ring strain .
  • The pyridine moiety in ’s compound could improve blood-brain barrier penetration compared to brominated aryl groups .

Synthetic Challenges :

  • Higher purity levels (e.g., 98% for SH-5791 vs. 96% for QW-2179) may reflect differences in synthetic accessibility or stability of intermediates .

Biological Activity

tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate (CAS No. 887587-67-9) is a sulfonyl pyrrolidine derivative notable for its complex structure, which includes a tert-butyl group, a pyrrolidine ring, and a sulfonyl group attached to a bromophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BrNO4S. Its unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H20BrNO4S
Molecular Weight385.29 g/mol
SolubilityModerate in organic solvents
CAS Number887587-67-9

The precise mechanism of action of this compound remains under investigation. However, it is believed that the sulfonyl group may enhance binding affinity to specific receptors or enzymes, potentially inhibiting their activity. The presence of the bromophenyl group could facilitate interactions with hydrophobic regions in target proteins, contributing to its biological effects.

Biological Activity

Research indicates that this compound may exhibit several pharmacological effects:

Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing pyrrolidine rings have been effective against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity .

Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have been promising. Compounds with similar sulfonamide linkages have demonstrated cytotoxic activity against various cancer cell lines. The compound's ability to interact with critical cellular pathways may position it as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

  • In Vitro Studies
    • A study evaluating the cytotoxic effects of related pyrrolidine derivatives found that certain compounds inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor types .
    • Another investigation into the biological activity of sulfonamide derivatives highlighted their inhibitory potency against various enzymes relevant in cancer progression, including histone deacetylases and carbonic anhydrases .
  • Chemical Synthesis and Modification
    • The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-bromobenzenesulfonyl chloride in an organic solvent under basic conditions. This synthetic route not only provides insights into the compound's formation but also allows for the exploration of structural modifications that could enhance its biological activity.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound NameBiological Activity
tert-Butyl 3-((4-chlorophenyl)sulfonyl)pyrrolidineModerate antimicrobial properties
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidineSignificant anticancer activity
tert-Butyl 3-(4-bromobenzene-1-sulfonamide)High selectivity against renal cancer

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